Hicao

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

75607-76-0 |

|---|---|

Molecular Formula |

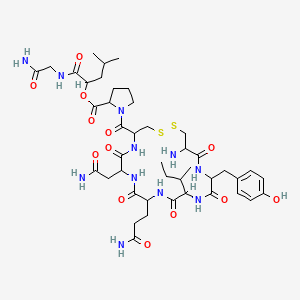

C43H65N11O13S2 |

Molecular Weight |

1008.2 g/mol |

IUPAC Name |

[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl] 1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-41(64)49-26(12-13-32(45)56)37(60)51-28(17-33(46)57)38(61)52-29(20-69-68-19-25(44)36(59)50-27(39(62)53-35)16-23-8-10-24(55)11-9-23)42(65)54-14-6-7-30(54)43(66)67-31(15-21(2)3)40(63)48-18-34(47)58/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H2,47,58)(H,48,63)(H,49,64)(H,50,59)(H,51,60)(H,52,61)(H,53,62) |

InChI Key |

LTQDOSYZJIQEAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)OC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Mechanisms of Alpha-Hydroxyisocaproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention for its potential role in modulating skeletal muscle mass and function. This technical guide provides a comprehensive overview of the current understanding of HICA's mechanism of action, focusing on its effects on muscle protein synthesis and degradation. Drawing from available research, this document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by HICA. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of muscle physiology, nutrition, and drug development.

Introduction

Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a natural byproduct of leucine metabolism in human tissues, including muscle and connective tissue.[1][2][3][4] It is considered an anti-catabolic substance, suggesting it may play a role in mitigating muscle protein breakdown.[2][5][6][7][8] While the anabolic and anti-catabolic properties of leucine are well-documented, the specific contributions of its metabolites, such as HICA, are an active area of investigation.[9] This guide delves into the molecular underpinnings of HICA's effects, providing a detailed examination of its proposed mechanisms of action.

Core Mechanisms of Action

The primary proposed mechanisms of action for HICA revolve around its influence on the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB).

Attenuation of Muscle Protein Breakdown

Several studies suggest that HICA's primary role may be anti-catabolic, meaning it helps to reduce the rate of muscle protein breakdown.[6][8][9] This is particularly relevant in conditions of muscle stress, such as intense exercise or periods of immobilization.

One proposed mechanism for this anti-catabolic effect is the inhibition of metalloproteinase enzymes, which are involved in the degradation of connective and protein tissues.[2][10][11] Additionally, in a cell culture model of muscle atrophy induced by TNFα and IFNγ, HICA pretreatment was found to suppress the secretion of 3-methylhistidine, a marker of muscle protein breakdown.[12][13] This effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and interleukin-6 (IL-6) production, suggesting an anti-inflammatory component to HICA's anti-catabolic action.[12][13]

Modulation of Muscle Protein Synthesis

The role of HICA in directly stimulating muscle protein synthesis is more complex and appears to be context-dependent. Some research indicates that HICA may not directly increase basal protein synthesis. In fact, one study using C2C12 myotubes found that HICA treatment actually lowered the basal protein synthesis rate under both normal and cachexic conditions.[12][13]

However, other evidence suggests a more nuanced role. In a study on rats recovering from immobilization-induced atrophy, HICA treatment was associated with a sustained increase in protein synthesis, which contributed to the recovery of muscle mass.[14][15] This was linked to the phosphorylation of key proteins in the mTOR signaling pathway, namely S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[14] This suggests that while HICA may not be a potent direct stimulator of MPS in healthy muscle, it may help maintain or restore MPS in catabolic states.[12]

Signaling Pathways Modulated by HICA

HICA appears to exert its effects through the modulation of several key intracellular signaling pathways that regulate muscle metabolism.

The mTOR Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis.[9][16][17][18][19] The mTOR pathway, particularly mTOR complex 1 (mTORC1), is a critical driver of muscle hypertrophy.[20] As a metabolite of leucine, which is a potent activator of mTORC1, it has been hypothesized that HICA may also signal through this pathway.[9]

Evidence suggests that HICA can influence downstream targets of mTORC1, such as S6K1 and 4E-BP1, particularly during recovery from muscle atrophy.[14] However, in cultured muscle cells under normal conditions, HICA did not appear to increase the phosphorylation of p70S6K or 4E-BP1.[12] This discrepancy highlights the need for further research to clarify the specific conditions under which HICA engages the mTOR pathway.

Figure 1: Proposed modulation of the mTOR pathway by HICA.

AMPK and MAPK Pathways

Recent research has indicated that HICA may also interact with other signaling pathways, such as the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[12] One study showed that HICA treatment in C2C12 myotubes led to a significant increase in the phosphorylation of AMPK and p38 MAPK, while decreasing the phosphorylation of ERK1/2.[12]

AMPK is known as a cellular energy sensor and its activation typically inhibits anabolic processes like protein synthesis.[16] The finding that HICA activates AMPK could explain the observed decrease in basal protein synthesis in some experimental models.[12] The modulation of p38 MAPK and ERK1/2 suggests that HICA may also be involved in cellular stress responses and differentiation.

Figure 2: HICA's influence on AMPK and MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of HICA supplementation.

Table 1: Effects of HICA on Body Composition in Human Studies

| Study Population | HICA Dose | Duration | Key Findings | Reference |

| Male Soccer Players | 1.5 g/day | 4 weeks | - Significant increase in body weight (p < 0.005) - Significant increase in whole lean body mass (p < 0.05) - 400g increase in lean body mass of lower extremities (vs. 150g decrease in placebo, p < 0.01) | [2][21][22] |

| Type 1 Diabetic Patient with Muscle Atrophy | Not specified | 120 days | - 2 kg increase in body weight - 1.2 kg increase in total fat-free mass | [10] |

| Young Adult Men (Resistance Trained) | Not specified | 8 weeks | - No significant enhancement in body composition compared to placebo | [23] |

Table 2: Effects of HICA on Muscle Soreness and Performance

| Study Population | HICA Dose | Duration | Key Findings | Reference |

| Male Soccer Players | 1.5 g/day | 4 weeks | - Significant decrease in whole-body DOMS symptoms in the 4th week (p < 0.05) - No significant difference in muscle strength or running velocity | [2][22] |

Experimental Protocols

This section details the methodologies of key studies cited in this guide to provide a deeper understanding of the experimental context.

Human Supplementation Study (Mero et al., 2010)

-

Objective: To investigate the effects of HICA supplementation on body composition, delayed onset of muscle soreness (DOMS), and physical performance in athletes.[2][22]

-

Study Design: A 4-week, double-blind, placebo-controlled study.[2][22]

-

Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years).[2][22]

-

Intervention:

-

Training Protocol: Participants engaged in soccer practice 3-4 times a week, strength training 1-2 times a week, and one soccer game per week.[2][22]

-

Outcome Measures:

Figure 3: Experimental workflow for the human HICA supplementation study.

Animal Study on Muscle Atrophy and Recovery (Lang et al., 2013)

-

Objective: To determine if a diet containing HICA could slow muscle loss during disuse and/or improve recovery.[14][15]

-

Study Design: A controlled animal study with a disuse atrophy model.[14][15]

-

Intervention:

-

Atrophy Induction: Unilateral hindlimb immobilization ("casting") for 7 days. The contralateral muscle served as a control.[14][15]

-

Recovery: Rats were also casted for 7 days and then allowed to recover for 7 or 14 days.[14][15]

-

Outcome Measures:

Conclusion and Future Directions

The available evidence suggests that alpha-hydroxyisocaproic acid is a bioactive metabolite of leucine with a primary anti-catabolic mechanism of action. Its ability to attenuate muscle protein breakdown, particularly in states of muscle stress, is a promising area for further investigation. The role of HICA in muscle protein synthesis is more complex, with some studies indicating a potential to support MPS during recovery from atrophy, while others suggest it may not be a direct anabolic agent in healthy muscle.

The modulation of multiple signaling pathways, including mTOR, AMPK, and MAPK, indicates that HICA's effects are multifaceted. Future research should aim to:

-

Elucidate the precise molecular targets of HICA.

-

Conduct larger, long-term clinical trials in diverse populations to confirm its efficacy and safety.

-

Investigate the potential synergistic effects of HICA with other nutrients or therapeutic agents.

A deeper understanding of HICA's mechanisms will be crucial for its potential application in clinical nutrition, sports performance, and the management of muscle wasting conditions.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) | PLOS One [journals.plos.org]

- 4. Human Metabolome Database: Showing metabocard for Hydroxyisocaproic acid (HMDB0000746) [hmdb.ca]

- 5. α-Hydroxy-Isocaproic Acid (HICA)—Effects on Body Composition, Muscle Soreness and Athletic Performance [fitforthem.unipa.it]

- 6. caringsunshine.com [caringsunshine.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1upnutrition.com [1upnutrition.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. journals.physiology.org [journals.physiology.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. Roles of mTOR Signaling in Tissue Regeneration [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 23. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The Synthesis of α-Hydroxyisocaproic Acid (HICA) from Leucine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a metabolite of the essential branched-chain amino acid (BCAA), leucine. Emerging research has highlighted its potential physiological roles, particularly in the context of muscle metabolism, where it is suggested to possess anti-catabolic properties. This technical guide provides an in-depth overview of the HICA synthesis pathway from leucine in humans, intended for researchers, scientists, and professionals in drug development. The guide details the core biochemical steps, enzymatic players, regulatory influences, and provides structured quantitative data and experimental methodologies to facilitate further investigation into this metabolic pathway.

The Core Synthesis Pathway of HICA from Leucine

The synthesis of HICA from leucine in humans is a two-step enzymatic process primarily occurring in the mitochondria of various tissues, with skeletal muscle being a key site.[1] The pathway involves the initial transamination of leucine to its corresponding α-keto acid, followed by a reduction reaction to form HICA.

Step 1: Transamination of Leucine to α-Ketoisocaproate (KIC)

The first and reversible step in leucine catabolism is the transfer of its amino group to α-ketoglutarate, yielding α-ketoisocaproate (KIC) and glutamate.[2][3] This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT) .[2]

In humans, there are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[4] The mitochondrial isoform, BCAT2 , is the predominant enzyme responsible for BCAA catabolism in most peripheral tissues, including skeletal muscle.[5]

Reaction:

L-Leucine + α-Ketoglutarate ⇌ α-Ketoisocaproate (KIC) + L-Glutamate

Step 2: Reduction of α-Ketoisocaproate (KIC) to α-Hydroxyisocaproic Acid (HICA)

The subsequent step involves the conversion of KIC to HICA. Evidence suggests this reaction is a reduction catalyzed by a D-2-hydroxyacid dehydrogenase .[4][6][7] While this enzyme is well-characterized in bacteria, its specific human ortholog and tissue distribution for HICA synthesis require further elucidation. The reaction involves the transfer of a hydride ion from a reducing equivalent, such as NADH, to the keto group of KIC.

Reaction:

α-Ketoisocaproate (KIC) + NADH + H⁺ → α-Hydroxyisocaproic Acid (HICA) + NAD⁺

Quantitative Data

This section summarizes the available quantitative data relevant to the HICA synthesis pathway. It is important to note that comprehensive data, particularly for human enzyme kinetics and tissue-specific metabolite concentrations, is an active area of research.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | Km | Vmax/kcat | Reference(s) |

| BCAT2 (mitochondrial) | L-Leucine | Human | Data not available | Data not available | [5] |

| (R)-2-hydroxyisocaproate dehydrogenase | 2-oxoisocaproate (KIC) | Clostridium difficile | 68 µM | 31 s⁻¹ (kcat) | [7][8] |

Note: Kinetic data for the human enzyme responsible for KIC to HICA conversion is not yet available in the reviewed literature.

Table 2: Metabolite Concentrations in Human Plasma and Skeletal Muscle

| Metabolite | Fluid/Tissue | Condition | Concentration | Reference(s) |

| Leucine | Plasma | Healthy Adults | ~130 µM | [9] |

| α-Ketoisocaproate (KIC) | Plasma | Healthy Adults | ~30-50 µM | [9] |

| α-Hydroxyisocaproic Acid (HICA) | Plasma | Not widely reported | Data not available | |

| Leucine | Skeletal Muscle | Healthy Adults | ~100-200 nmol/g | [10] |

| α-Ketoisocaproate (KIC) | Skeletal Muscle | Healthy Adults | ~10-20 nmol/g | [10] |

| α-Hydroxyisocaproic Acid (HICA) | Skeletal Muscle | Not widely reported | Data not available |

Signaling Pathways Regulating HICA Synthesis

The synthesis of HICA is intrinsically linked to the broader regulation of BCAA catabolism. The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a key signaling hub that responds to nutrient availability, particularly leucine, and plays a role in regulating the enzymes of this pathway.[11][12][13]

Leucine is a potent activator of mTORC1, which in turn promotes protein synthesis.[13] Interestingly, mTORC1 signaling has also been shown to be involved in the regulation of BCAA catabolism.[11] While the direct regulatory effect of mTORC1 on the conversion of KIC to HICA is not yet fully elucidated, its influence on the initial steps of leucine breakdown suggests a potential indirect role in modulating the substrate availability for HICA synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the HICA synthesis pathway.

Branched-Chain Amino Acid Aminotransferase (BCAT2) Activity Assay

This spectrophotometric assay measures the activity of BCAT2 by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.6), 10 mM α-ketoglutarate, 10 mM L-leucine, 0.2 mM NADH, 10 units/mL glutamate dehydrogenase, 5 mM EDTA.

-

Enzyme Source: Mitochondrial fraction isolated from tissue homogenate or purified recombinant BCAT2.

-

Spectrophotometer: Capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the assay buffer containing all components except the enzyme source.

-

Add a known amount of the enzyme source to initiate the reaction.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation is directly proportional to the BCAT2 activity.

-

Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

D-2-Hydroxyisocaproate Dehydrogenase Activity Assay

This assay measures the activity of D-2-hydroxyisocaproate dehydrogenase by monitoring the oxidation of NADH.

Materials:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 10 mM α-ketoisocaproate (KIC), 0.2 mM NADH.

-

Enzyme Source: Tissue homogenate or purified recombinant enzyme.

-

Spectrophotometer: Capable of measuring absorbance at 340 nm.

Procedure:

-

Prepare the assay buffer with KIC and NADH.

-

Add the enzyme source to start the reaction.

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

-

The rate of decrease in absorbance corresponds to the rate of NADH consumption and thus the enzyme activity.

-

Calculate the specific activity using the molar extinction coefficient of NADH.

Quantification of HICA in Biological Samples by HPLC-MS/MS

This method allows for the sensitive and specific quantification of HICA in plasma or tissue extracts.

Materials:

-

Sample Preparation: Protein precipitation of plasma or tissue homogenate with a cold organic solvent (e.g., acetonitrile or methanol).

-

Internal Standard: A stable isotope-labeled HICA (e.g., HICA-d3).

-

HPLC System: A high-performance liquid chromatograph with a C18 reversed-phase column.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Spike the sample with the internal standard.

-

Precipitate proteins and centrifuge to collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate HICA from other components on the C18 column using a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

-

Detect and quantify HICA and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Construct a calibration curve using known concentrations of HICA to determine the concentration in the sample.

Experimental Workflows

Workflow for Tracing Leucine to HICA in Cell Culture (e.g., C2C12 Myotubes)

This workflow outlines the steps to trace the conversion of labeled leucine to HICA in a relevant cell model.

Conclusion and Future Directions

The synthesis of HICA from leucine is a concise metabolic pathway with potential implications for muscle physiology. While the initial transamination step catalyzed by BCAT2 is well-established, further research is required to fully characterize the human enzyme responsible for the conversion of KIC to HICA and to quantify its activity in various tissues. A deeper understanding of the signaling pathways that directly regulate this conversion will be crucial for elucidating the physiological significance of HICA. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate this intriguing leucine metabolite and its potential as a therapeutic or ergogenic agent.

References

- 1. D2HGDH - Wikipedia [en.wikipedia.org]

- 2. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BCAT2 branched chain amino acid transaminase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. KEGG ENZYME: 1.1.1.345 [genome.jp]

- 7. Characterization of (R)-2-hydroxyisocaproate dehydrogenase and a family III coenzyme A transferase involved in reduction of L-leucine to isocaproate by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ketoisocaproic acid, a metabolite of leucine, suppresses insulin-stimulated glucose transport in skeletal muscle cells in a BCAT2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mTORC1 is involved in the regulation of branched-chain amino acid catabolism in mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of α-Hydroxyisocaproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a naturally occurring metabolite of the branched-chain amino acid, leucine. It is emerging as a molecule of interest in various physiological processes, particularly in the regulation of muscle protein metabolism. This technical guide provides an in-depth overview of the endogenous production of HICA, its metabolic pathway, and its influence on key cellular signaling cascades. This document summarizes quantitative data on HICA levels, details relevant experimental protocols for its study, and presents visual representations of its metabolic and signaling pathways to support further research and development in this area.

Introduction

α-Hydroxyisocaproic acid (HICA) is an end-product of leucine metabolism in human tissues, including muscle and connective tissue.[1][2][3] Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in stimulating muscle protein synthesis. HICA, as one of its metabolites, is being investigated for its potential anti-catabolic properties, which may have implications for muscle wasting conditions, athletic performance, and recovery.[2] This guide delves into the core aspects of endogenous HICA production and its molecular interactions.

Endogenous Production of α-Hydroxyisocaproic Acid

The primary pathway for the endogenous synthesis of HICA begins with the essential amino acid leucine. This metabolic conversion occurs predominantly in tissues such as muscle and connective tissue.[2][4]

Metabolic Pathway

The synthesis of HICA from leucine is a two-step process:

-

Transamination of Leucine: Leucine is first converted to its α-keto acid counterpart, α-ketoisocaproate (KIC). This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT) .[4]

-

Reduction of α-Ketoisocaproate: KIC is subsequently reduced to HICA. This conversion is facilitated by the enzyme hydroxyisocaproate dehydrogenase (HicD) , which belongs to the superfamily of lactate dehydrogenases.[5]

The overall metabolic pathway can be visualized as follows:

Quantitative Data on HICA Levels

The concentration of endogenous HICA can vary depending on the biological matrix and physiological conditions. The following table summarizes available quantitative data.

| Biological Matrix | Species | Condition | HICA Concentration | Citation |

| Plasma | Human | Healthy adults | 0.25 ± 0.02 mmol/L | [1] |

| Urine | Human | Elevated in Maple Syrup Urine Disease (MSUD) and Pyruvate Dehydrogenase Deficiency | Qualitatively elevated | [6] |

| Bovine Whole Milk | Bovine | Normal | 32-37 µg/L | [7] |

| Yogurt | Bovine | Fermented | 3.0-15.2 mg/L | [7] |

Signaling Pathways Modulated by HICA

HICA has been shown to influence several key signaling pathways that regulate cellular growth, proliferation, and protein synthesis. The primary pathways affected are the mTOR and AMPK signaling cascades.

mTOR and AMPK Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and anabolism, while AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, promoting catabolism when energy levels are low. HICA appears to modulate these pathways, although the precise effects can be context-dependent. Some studies suggest HICA can influence the phosphorylation state of key downstream effectors.

The diagram below illustrates the potential points of interaction for HICA within the mTOR and AMPK signaling pathways.

Other Potential Signaling Interactions

Emerging evidence suggests that HICA may also interact with other signaling molecules, including STAT3 and NF-κB, which are involved in inflammation and cell survival. However, the direct mechanisms of these interactions are still under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of endogenous HICA production and its effects on cellular signaling.

Quantification of HICA in Biological Samples by LC-MS/MS

This protocol describes a general approach for the analysis of HICA in human plasma and muscle tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Sample Preparation: Human Plasma

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled HICA).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

5.1.2. Sample Preparation: Muscle Tissue

-

Tissue Homogenization: Weigh approximately 20-50 mg of frozen muscle tissue and homogenize it in 500 µL of ice-cold 80% methanol using a mechanical homogenizer.

-

Sonication: Further disrupt the cells by sonication on ice.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

Evaporation and Reconstitution: Follow steps 5-7 from the plasma preparation protocol.

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for HICA.

The following diagram outlines the general workflow for sample preparation and analysis.

References

- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]

- 5. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. STAT1 and STAT3 Exhibit a Crosstalk and Are Associated with Increased Inflammation in Hepatocellular Carcinoma [mdpi.com]

The Pharmacokinetics and Bioavailability of α-Hydroxyisocaproic Acid (HICA) Supplements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, is gaining attention as a dietary supplement purported to have anti-catabolic and muscle-building properties. Despite its commercial availability and use in the athletic community, a comprehensive public-domain repository of its pharmacokinetic and bioavailability data is notably scarce. This technical guide synthesizes the available scientific information regarding the absorption, distribution, metabolism, and excretion (ADME) of HICA, alongside its effects on key signaling pathways. While direct quantitative pharmacokinetic parameters from dedicated human or animal studies are not widely published, this document collates existing data and provides hypothetical, best-practice experimental protocols to guide future research in this area.

Introduction

α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is an endogenous metabolite of leucine, one of the three branched-chain amino acids (BCAAs).[1][2] It is formed in human tissues, such as muscle and connective tissue, through the transamination of leucine to α-ketoisocaproic acid (KIC), which is then further metabolized.[3] HICA is also found naturally in some fermented foods, including certain cheeses, wines, and soy sauce.[4]

Marketed as a nutritional supplement, HICA is suggested to be an anti-catabolic agent, potentially mitigating muscle protein breakdown and supporting the growth of lean body mass.[4][5] Studies in athletes have suggested that supplementation with 1.5 grams of HICA per day may lead to small increases in muscle mass and a reduction in delayed onset muscle soreness (DOMS).[4][6] In animal models, dietary HICA has been shown to improve muscle recovery after periods of immobilization-induced atrophy.[7] Despite these findings, the precise mechanisms and the pharmacokinetic profile that underpins these physiological effects are not well-documented in publicly accessible literature. A 2013 study noted that further research is needed to determine the metabolism and pharmacokinetics of HICA.[8]

This guide aims to provide a detailed overview of the current state of knowledge on HICA's pharmacokinetics and bioavailability, present relevant experimental methodologies, and outline the key signaling pathways it influences.

Pharmacokinetic Profile of HICA

A thorough review of the scientific literature reveals a significant gap in quantitative pharmacokinetic data for HICA following oral supplementation. While one study mentions unpublished data confirming HICA's absorption into the bloodstream in rats, specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) from dedicated pharmacokinetic studies in humans or animals have not been published.[9]

Absorption

The oral absorption of HICA in rats has been confirmed through unpublished data, suggesting it is bioavailable to some extent.[9] The typical dosage used in human studies is 1.5 grams per day, often divided into three 500 mg doses.[2][6] In rat studies, HICA has been administered as 5% of the diet.[7]

Distribution

One study reports that in healthy adults, the baseline physiological plasma concentration of HICA is 0.25 ± 0.02 mmol/L.[5] The same study notes that HICA is not bound to plasma proteins, which would theoretically allow for its free distribution to various tissues.[5]

Metabolism

HICA is a terminal metabolite of leucine metabolism.[2] The metabolic pathway involves the conversion of leucine to α-ketoisocaproic acid (KIC), which can then be converted to HICA.[3] Information regarding the further metabolism of HICA itself, including potential phase I or phase II conjugation, is not detailed in the available literature.

Excretion

HICA has been detected in human urine, indicating that renal excretion is at least one pathway of elimination.[5] However, quantitative data on the percentage of an orally administered dose of HICA that is excreted in the urine or feces is not available.

Quantitative Pharmacokinetic Data Summary

Due to the lack of published dedicated pharmacokinetic studies, a table of quantitative parameters cannot be provided at this time. The data presented below are based on physiological baseline levels and dosages used in efficacy studies.

| Parameter | Value | Species | Study Type | Reference |

| Baseline Plasma Concentration | 0.25 ± 0.02 mmol/L | Human | Physiological Measurement | [5] |

| Typical Human Dose | 1.5 g/day (divided) | Human | Clinical Trial (Efficacy) | [2][6] |

| Typical Rat Dose | 5% of diet | Rat | Preclinical (Efficacy) | [7] |

Bioavailability

The absolute and relative bioavailability of oral HICA supplements have not been quantitatively determined in published studies. The confirmation of its absorption in rats suggests that it is orally bioavailable, but the extent of this bioavailability is unknown.[9]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of HICA are not available in the literature. However, based on standard methodologies for other small molecules, the following sections outline best-practice, albeit hypothetical, protocols for future research.

Quantification of HICA in Plasma: A Hypothetical LC-MS/MS Method

A validated method for the quantification of HICA in bovine milk and yogurt using liquid chromatography-mass spectrometry (LC-MS) has been published, providing a strong basis for developing a plasma-based assay.[10]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of HICA in human or rat plasma.

Materials and Reagents:

-

HICA analytical standard

-

Stable isotope-labeled HICA (e.g., HICA-d7) as an internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human or rat plasma (K2EDTA)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for injection.

Chromatographic Conditions (Hypothetical):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: Hold at 5% B

-

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Hypothetical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

HICA: Precursor ion [M-H]⁻ > Product ion

-

HICA-IS: Precursor ion [M-H]⁻ > Product ion

-

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[11][12]

In Vivo Pharmacokinetic Study Workflow in Rats

The following workflow describes a potential design for an animal pharmacokinetic study to determine the oral bioavailability of HICA.

Signaling Pathways Influenced by HICA

While pharmacokinetic data is limited, in vitro studies have begun to elucidate the molecular pathways through which HICA may exert its physiological effects. The primary pathways implicated are the mTOR and AMPK signaling cascades, which are central regulators of muscle protein synthesis and energy homeostasis.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and protein synthesis.[13][14] mTOR forms two distinct complexes, mTORC1 and mTORC2. The mTORC1 complex is particularly sensitive to nutrients like amino acids and growth factors, and its activation is a key step in initiating muscle protein synthesis.

HICA's parent amino acid, leucine, is a potent activator of the mTORC1 pathway. However, research on HICA's direct effects has produced conflicting results. Some studies suggest HICA may not directly accelerate protein synthesis via the mTORC1 pathway in normal muscle cells.[9] Conversely, in a rat model of muscle recovery after atrophy, HICA treatment was associated with a sustained increase in the phosphorylation of S6K1 and 4E-BP1, which are key downstream targets of mTORC1, indicating pathway activation.[7]

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor, activated during states of low energy (high AMP:ATP ratio).[15] When activated, AMPK stimulates catabolic processes (like fatty acid oxidation) to produce ATP and inhibits anabolic processes (like protein synthesis) to conserve energy.[16] AMPK activation can negatively regulate the mTORC1 pathway.

In vitro studies using mouse myotubes have shown that HICA supplementation can increase the phosphorylation (activation) of AMPK in a dose-dependent manner.[9] This finding suggests a potential mechanism where HICA might negatively regulate basal protein synthesis through AMPK activation, which could seem counterintuitive to its purported muscle-building effects. However, the same study suggests that this action might be part of a mechanism that helps attenuate muscle atrophy under catabolic conditions.[9]

Conclusion and Future Directions

α-Hydroxyisocaproic acid is a commercially available supplement with plausible biological mechanisms for influencing muscle metabolism. However, for the scientific and drug development communities, the lack of fundamental pharmacokinetic and bioavailability data represents a significant knowledge gap. The current body of evidence is insufficient to establish a clear dose-response relationship or to fully understand its absorption, distribution, metabolism, and excretion profile.

Future research should prioritize conducting well-designed, single-dose pharmacokinetic studies in both preclinical models and humans to determine HICA's core pharmacokinetic parameters and oral bioavailability. The development and validation of a robust bioanalytical method for HICA in plasma are prerequisite for such studies. A comprehensive understanding of HICA's ADME properties will be critical in substantiating its efficacy, establishing optimal dosing strategies, and ensuring its safety for consumers.

References

- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]

- 4. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube [mdpi.com]

- 10. Investigation of the presence of β-hydroxy-β-methylbutyric acid and α-hydroxyisocaproic acid in bovine whole milk and fermented dairy products by a validated liquid chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of α-Hydroxyisocaproic Acid (HICA) in Cellular Metabolism: A Technical Guide

Abstract

α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is a terminal metabolite of the branched-chain amino acid L-leucine.[1][2] While leucine itself is a well-established activator of muscle protein synthesis, HICA has emerged as a molecule of interest for its potential anti-catabolic and anabolic-supportive properties.[3][4] This technical guide provides an in-depth review of the current understanding of HICA's physiological role in cellular metabolism, with a particular focus on its effects on skeletal muscle. We synthesize findings from in vitro, animal, and human studies to elucidate its mechanisms of action, particularly its influence on key signaling pathways such as mTOR, AMPK, and MAPK. This document summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to support further research and development in the fields of sports nutrition, clinical cachexia, and metabolic disorders.

Introduction: HICA as a Leucine Metabolite

L-leucine, an essential branched-chain amino acid (BCAA), plays a critical role beyond its function as a substrate for protein synthesis; it is a potent signaling molecule that modulates several metabolic processes.[5] The metabolic cascade of leucine in human tissues, such as muscle, leads to the formation of two primary metabolites: β-hydroxy-β-methylbutyrate (HMB) and α-ketoisocaproate (KIC).[6] KIC is further metabolized to produce HICA.[6] While constituting a small fraction of total leucine metabolism, HICA is believed to possess distinct biological activities, particularly concerning the regulation of muscle protein balance.[3][6] It is regarded as an anti-catabolic substance, with research suggesting it may mitigate muscle protein breakdown and support the maintenance and recovery of muscle mass, especially under conditions of intense physical stress or disuse.[3][4][7]

Core Physiological Role in Skeletal Muscle Metabolism

The primary focus of HICA research has been its impact on skeletal muscle homeostasis, where it appears to exert a dual influence: attenuating protein degradation and supporting protein synthesis, particularly during recovery phases.

Anti-Catabolic Effects: Inhibition of Protein Degradation

HICA is often described as an anti-catabolic agent.[2][8] Its proposed mechanism involves the inhibition of muscle protein breakdown (proteolysis).[4][7] In cachexic conditions induced in vitro by TNFα/IFNγ co-exposure, HICA pretreatment significantly attenuated myotube atrophy.[9] This protective effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) expression and interleukin-6 (IL-6) production, suggesting an anti-inflammatory component to its anti-catabolic action.[9] Furthermore, HICA suppressed the secretion of 3-methylhistidine, a marker of muscle protein breakdown, under these catabolic conditions.[9] Some research suggests HICA may inhibit the action of metalloproteinases, enzymes involved in the degradation of the extracellular matrix and other proteins.[10] Leucine metabolites, in general, are thought to decrease muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway (UPP).[1]

Effects on Muscle Protein Synthesis (MPS)

The role of HICA in directly stimulating MPS is complex and subject to debate. Some studies show that HICA supports an increase in lean body mass, implying a net positive effect on protein balance.[2][3] However, the direct molecular mechanism appears nuanced.

In a study on rats recovering from immobilization-induced atrophy, a diet containing HICA did not prevent the initial muscle loss but significantly accelerated the recovery of muscle mass compared to control and leucine-supplemented groups.[3] This accelerated recovery was linked to a sustained increase in protein synthesis and the phosphorylation of key mTORC1 downstream targets, S6K1 and 4E-BP1.[3]

Conversely, an in-vitro study using C2C12 myotubes found that HICA treatment decreased basal protein synthesis rates under both normal and cachexic conditions.[9] This study suggested that HICA might downregulate protein synthesis by inhibiting translational elongation, independent of mTORC1 signaling.[11] This discrepancy highlights the potential for different effects of HICA under basal versus recovery/stress conditions and the limitations of translating in-vitro findings to whole-organism physiology.

Molecular Mechanisms: HICA and Key Signaling Pathways

HICA's effects on cellular metabolism are mediated through its interaction with several key signaling cascades that regulate protein synthesis, energy status, and cellular stress responses.

The mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Animal studies suggest that HICA's beneficial effects on muscle recovery are associated with the activation of the mTORC1 pathway, evidenced by increased phosphorylation of its downstream effectors p70S6K and 4E-BP1.[3][12] However, in-vitro work on C2C12 myotubes did not find that HICA increased p70S6K phosphorylation, suggesting it does not directly accelerate protein synthesis via the mTORC1 pathway in normal, unstressed myotubes.[11] This suggests HICA's pro-synthesis role may be context-dependent, becoming more prominent during recovery from a catabolic state.[3]

AMPK and MAPK Pathways

Recent studies have revealed that HICA influences other critical metabolic signaling pathways. In C2C12 myotubes, HICA treatment led to:

-

Increased phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[11] AMPK is a key cellular energy sensor; its activation typically inhibits anabolic processes like protein synthesis to conserve energy. This finding aligns with the observation that HICA decreased basal protein synthesis in the same study.[9]

-

Decreased phosphorylation of ERK1/2 (a member of the MAPK family).[11]

-

Increased phosphorylation of p38 MAPK .[11][13] The p38 MAPK pathway can be activated by cellular stress and inflammation and has been linked to the induction of mitochondrial biogenesis.[13]

These findings suggest HICA negatively regulates basal protein synthesis through multiple pathways, including AMPK and p38 MAPK activation and ERK inhibition.[13]

Effects on Other Metabolic Processes

While research is concentrated on muscle, the signaling pathways affected by HICA suggest potential roles in other areas of cellular metabolism.

-

Mitochondrial Biogenesis: The activation of p38 MAPK by HICA is noteworthy, as this pathway, in conjunction with AMPK, can induce mitochondrial biogenesis, potentially leading to increased oxidative capacity.[13] This suggests a potential, though currently unexplored, role for HICA in enhancing mitochondrial function.

-

Glucose and Lipid Metabolism: AMPK is a master regulator of both glucose and lipid metabolism, promoting glucose uptake and fatty acid oxidation while inhibiting synthesis pathways. HICA's ability to activate AMPK could imply a role in modulating these processes, but direct experimental evidence is currently lacking.[5] Further investigation is warranted to explore HICA's effects on glucose transport, metabolic flux, and lipid profiles.[13]

Quantitative Data from Human and Animal Supplementation Studies

Several studies have investigated the effects of HICA supplementation in both athletic and clinical contexts. The quantitative outcomes are summarized below.

Table 1: Summary of Quantitative Outcomes from HICA Supplementation Studies

| Study & Population | Dosage & Duration | Key Quantitative Outcomes | Citation(s) |

|---|---|---|---|

| Mero et al. (2010) - Male soccer players | 1.5 g/day (3x 500 mg) for 4 weeks | HICA Group: +0.4 kg lean mass in lower body. Placebo Group: -0.15 kg lean mass in lower body. Significantly lower Delayed Onset Muscle Soreness (DOMS) in HICA group. | [2][6][8] |

| Lang et al. (2013) - Rats with immobilization-induced atrophy | 5% α-HICA in diet for 7 days immobilization + 14 days recovery | Recovery Day 14: Muscle mass returned to control values only in the HICA-fed rats. Associated with a sustained increase in protein synthesis and phosphorylation of S6K1 and 4E-BP1. | [3] |

| Teixeira et al. - Young men in resistance training | Not specified in search results | No significant benefits on fat-free mass, muscle thickness, or performance compared to placebo. | [11] |

| Case Study (2018) - Type 1 Diabetic patient with muscle atrophy | α-HICA for 120 days | Body Weight: +2.0 kg. Total Fat-Free Mass (FFM): +1.2 kg. Handgrip strength increased by 58.84 N. |[1][14] |

Experimental Protocols: Methodological Overview

To facilitate replication and further investigation, this section details the methodologies from a key human trial.

Protocol: Mero et al. (2010) - HICA Supplementation in Athletes

-

Study Design: A 4-week, double-blind, placebo-controlled study.[2][8]

-

Participants: Fifteen healthy male soccer players (age 22.1 ± 3.9 years).[2][8]

-

Intervention:

-

Training Protocol: Participants engaged in an intensive training period consisting of 3-4 soccer practices, 1-2 strength training sessions, and one soccer game per week.[8]

-

Data Collection:

-

Body Composition: Assessed before and after the 4-week period using dual-energy X-ray absorptiometry (DXA).[8]

-

Delayed Onset Muscle Soreness (DOMS): Subjects kept diaries to record symptoms.[8]

-

Dietary Intake: Subjects maintained nutrition diaries; average protein consumption was approximately 1.6-1.7 g/kg/day.[6][8]

-

-

Key Endpoints: Changes in whole-body and regional lean mass, fat mass, and reported DOMS symptoms.[8]

Conclusion and Future Directions

α-Hydroxyisocaproic acid is a leucine metabolite with a distinct physiological profile. The preponderance of evidence suggests its primary role is anti-catabolic, attenuating muscle protein breakdown and reducing soreness during periods of intense stress.[2] Its ability to support net gains in lean mass appears most pronounced during recovery from catabolic states, such as immobilization or high-volume training, where it may work by maintaining protein synthesis rates.[3]

The molecular mechanisms are complex and context-dependent. While HICA influences the mTORC1 pathway, its activation of AMPK and p38 MAPK in vitro suggests a more intricate role as a metabolic modulator rather than a simple anabolic trigger.[11]

For drug development professionals and researchers, several areas warrant further investigation:

-

Clinical Efficacy in Cachexia: Rigorous clinical trials are needed to determine if HICA can mitigate muscle wasting in diseases such as cancer, sarcopenia, and diabetes.

-

Mitochondrial Effects: The link between HICA, p38 MAPK, and AMPK activation points to a potential role in mitochondrial biogenesis.[13] Studies measuring mitochondrial content, enzyme activity, and respiratory capacity are needed.

-

Glucose and Lipid Metabolism: Direct investigation into HICA's effects on insulin sensitivity, glucose uptake, and lipid profiles is required to understand its broader metabolic implications.

-

Dose-Response and Pharmacokinetics: Establishing optimal dosing strategies and understanding the absorption, distribution, metabolism, and excretion (ADME) profile of HICA is crucial for its development as a therapeutic or nutritional agent.

References

- 1. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. us.myprotein.com [us.myprotein.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gigasnutrition.com [gigasnutrition.com]

- 11. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HICA as a Post Workout - Supplements in Review [supplementsinreview.com]

- 13. mdpi.com [mdpi.com]

- 14. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy - A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Alpha-Hydroxyisocaproic Acid (HICA): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxyisocaproic acid (HICA), also known as leucic acid, is a terminal metabolite of the branched-chain amino acid, leucine.[1][2][3] It is produced endogenously in human tissues, including muscle and connective tissue, and is also found in various fermented foods like cheese, wine, and soy sauce as a product of microbial metabolism.[1] HICA has garnered interest in the scientific community for its potential role in muscle metabolism, with ongoing research debating its effects as an anti-catabolic or anabolic agent.[1][4][5] While some human studies have suggested HICA supplementation may increase lean body mass, others have found no significant benefit, highlighting the need for a deeper understanding of its molecular mechanisms.[5]

This technical guide provides a comprehensive overview of the key in vitro studies investigating the effects of HICA, with a primary focus on its impact on muscle cell protein metabolism, cell signaling, and its anti-inflammatory and anti-atrophic properties in a cachexia model. We will present quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to offer a thorough resource for the scientific community.

Effects on Protein Metabolism and Cell Signaling in Myotubes

Contrary to the hypothesis that a leucine metabolite would stimulate protein synthesis, in vitro studies on murine C2C12 myotubes reveal a more complex role for HICA.

Impact on Protein Synthesis

Direct measurement of basal protein synthesis rates using deuterium labeling methods has shown that HICA treatment significantly lowers the fractional synthesis rate (FSR) in both C2C12 myoblasts and differentiated myotubes under normal conditions.[1][4] This suggests that HICA does not act as a direct anabolic stimulus but may instead play a regulatory role in protein turnover.

Table 1: Effect of HICA on Fractional Synthesis Rate (FSR) in C2C12 Cells

| Cell Type | Treatment | Fractional Synthesis Rate (%/h) | Statistical Significance |

|---|---|---|---|

| Myotubes | Vehicle | ~1.8 | - |

| Myotubes | HICA (15 mM) | ~1.5 | p < 0.05 |

| Myoblasts | Vehicle | ~2.3 | - |

| Myoblasts | HICA (15 mM) | ~1.9 | p < 0.001 |

Data summarized from Ide et al., 2021.[1]

Modulation of Key Signaling Pathways

HICA's influence on protein metabolism is linked to its ability to modulate several key intracellular signaling pathways that regulate cell growth, stress response, and energy status. Studies in C2C12 myotubes after 30 minutes of HICA treatment revealed the following effects:[1]

-

mTORC1 Pathway: HICA treatment did not significantly affect the phosphorylation of p70S6K or 4E-BP1, the major downstream targets of mTORC1, indicating it does not directly activate this primary anabolic pathway.[1]

-

AMPK Pathway: HICA significantly increased the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[1] AMPK activation is typically associated with cellular energy conservation, which includes the inhibition of energy-intensive processes like protein synthesis.

-

MAPK Pathways: HICA treatment led to a significant decrease in the phosphorylation of ERK1/2, a pathway often linked to cell growth, while significantly increasing the phosphorylation of p38MAPK, a pathway typically activated by cellular stress.[1]

Table 2: Summary of HICA's Effect on Key Signaling Proteins in C2C12 Myotubes

| Signaling Protein | Pathway | Effect of HICA (15 mM) |

|---|---|---|

| p-p70S6K | mTORC1 | No significant change |

| p-4E-BP1 | mTORC1 | No significant change |

| p-AMPK | AMPK | Significant Increase |

| p-ACC | AMPK | Significant Increase |

| p-ERK1/2 | MAPK | Significant Decrease |

| p-p38MAPK | MAPK | Significant Increase |

Data summarized from Ide et al., 2021.[1]

Anti-Catabolic and Anti-Inflammatory Effects in a Cachexia Model

While HICA decreases basal protein synthesis, it demonstrates significant protective effects under catabolic conditions. Using an in vitro model of cachexia induced by co-exposure to tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ), HICA pretreatment was shown to attenuate myotube atrophy.[1][4][5]

Attenuation of Myotube Atrophy

In C2C12 myotubes treated with TNFα/IFNγ, HICA significantly mitigated the reduction in myotube diameter.[1][2] Furthermore, HICA suppressed the cytokine-induced secretion of 3-methylhistidine, a marker of muscle protein degradation.[1][4] This demonstrates a potent anti-catabolic effect under inflammatory stress.

Table 3: HICA's Anti-Atrophic Effects in a Cachexia Model (TNFα/IFNγ)

| Parameter | Condition | Vehicle Treatment | HICA Pretreatment |

|---|---|---|---|

| Myotube Diameter | Normal | No Atrophy | No Atrophy |

| Myotube Diameter | Cachexic | Significant Decrease | Attenuated Decrease (p < 0.01) |

| Fusion Index | Cachexic | ~46% | ~49% (p < 0.05) |

| 3-Methylhistidine | Cachexic | Increased | Suppressed Increase |

Data summarized from Ide et al., 2021.[1]

Suppression of Inflammatory Mediators

The protective effect of HICA appears to be mediated by its ability to suppress key inflammatory proteins. In the cachexia model, HICA pretreatment significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and the production of interleukin-6 (IL-6) and nitric oxide (measured as NOx).[1][2][4]

Table 4: HICA's Effect on Inflammatory Markers in a Cachexia Model (TNFα/IFNγ)

| Inflammatory Marker | Condition | Effect of HICA Pretreatment |

|---|---|---|

| iNOS Expression | Cachexic | Significantly Inhibited |

| NOx Secretion | Cachexic | Significantly Decreased (p < 0.05) |

| IL-6 Production | Cachexic | Significantly Decreased |

Data summarized from Ide et al., 2021.[1]

Proposed Mechanism of Anti-Atrophic Action

The prevailing hypothesis from these in vitro findings is that HICA's anti-atrophic action is not due to a direct anabolic stimulus but is rather a consequence of its effect on basal protein synthesis.[1][5] By lowering the overall rate of protein synthesis, HICA may limit the cell's capacity to produce large quantities of inflammatory proteins like iNOS and IL-6 in response to cytokine stimulation.[1] This reduction in the inflammatory burden subsequently protects the myotube from atrophy.

Key Experimental Protocols

The following methodologies are summarized from the key in vitro studies on HICA's effects in C2C12 cells.[1]

Cell Culture and Differentiation

-

Cell Line: Murine C2C12 myoblasts.

-

Growth Medium (GM): Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation: Upon reaching confluence, the GM is replaced with a Differentiation Medium (DM) consisting of DMEM with 2% horse serum. Cells are cultured for 4-5 days to allow for differentiation into myotubes.

In Vitro Cachexia Model

-

Differentiated C2C12 myotubes are pretreated with 15 mM HICA or a vehicle control for 24 hours.

-

Following pretreatment, the medium is replaced with fresh DM containing HICA or vehicle.

-

Cachexia is induced by adding a combination of TNFα (e.g., 20 ng/mL) and IFNγ (e.g., 100 U/mL) to the culture medium.

-

Cells are incubated for an additional 24-48 hours before analysis.

Western Blot Analysis of Signaling Proteins

-

Myotubes are serum-starved for 3-4 hours.

-

Cells are treated with HICA (e.g., 1.67, 5, or 15 mM) for 30 minutes.

-

Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Protein concentration is determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ERK1/2) overnight at 4°C.

-

Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using chemiluminescence.

Measurement of Fractional Protein Synthesis Rate (FSR)

-

Cells (myoblasts or myotubes) are incubated in a medium containing 4% deuterium oxide (D2O).

-

After incubation (e.g., 6 hours), cells are harvested and protein is precipitated.

-

The protein pellet is hydrolyzed into amino acids.

-

The isotopic enrichment of deuterium in alanine is measured using gas chromatography-mass spectrometry (GC-MS).

-

FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine.

Immunocytochemistry for Myotube Analysis

-

Myotubes are fixed with 4% paraformaldehyde.

-

Cells are permeabilized with Triton X-100.

-

Non-specific binding is blocked with bovine serum albumin (BSA).

-

Cells are incubated with a primary antibody against myosin heavy chain (e.g., MF20).

-

Cells are incubated with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342).

-

Images are captured via fluorescence microscopy. Myotube diameter is measured using image analysis software. The fusion index is calculated as the percentage of total nuclei located within myotubes.

Quantification of Inflammatory Markers (NOx and IL-6)

-

Nitric Oxide (NOx): The concentration of nitrite and nitrate (NOx) in the culture medium is measured using the Griess assay.

-

Interleukin-6 (IL-6): The concentration of IL-6 secreted into the culture medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

Other Reported In Vitro Effects

Beyond its effects on muscle cells, HICA has been investigated for other properties. Notably, in vitro research suggests HICA can act as an inhibitor of various matrix metalloproteinase (MMP) enzymes.[6][7][8] These enzymes are responsible for the degradation of extracellular matrix components, such as collagen. This inhibitory action may contribute to HICA's purported benefits in maintaining connective tissue integrity and could represent a distinct mechanism of action relevant to conditions like osteoarthritis.[7]

Conclusion and Future Directions

The available in vitro evidence paints a nuanced picture of alpha-hydroxyisocaproic acid. It does not appear to be a direct anabolic agent that stimulates muscle protein synthesis via the mTORC1 pathway. Instead, its primary effects in cultured muscle cells are characterized by a reduction in basal protein synthesis, mediated by the modulation of the AMPK and MAPK signaling pathways.[1]

Crucially, this reduction in protein synthesis may be the mechanism behind its potent anti-catabolic and anti-inflammatory effects observed in a cachexia model.[1][4] By suppressing the production of iNOS and IL-6, HICA effectively attenuates myotube atrophy induced by inflammatory cytokines.[1]

For drug development professionals and researchers, these findings position HICA as a potential therapeutic agent for conditions characterized by muscle wasting and inflammation, rather than as a conventional muscle-building supplement.

Future research should focus on:

-

Investigating the effects of HICA at more physiologically relevant concentrations.[1]

-

Exploring the impact of HICA on mitochondrial biogenesis, metabolic flux, and glucose transport in muscle cells.[1]

-

Elucidating its effects on other cell types involved in muscle regeneration and inflammation, such as satellite cells and macrophages.

-

Further characterizing its mechanism of MMP inhibition and its potential applications in connective tissue disorders.

References

- 1. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1upnutrition.com [1upnutrition.com]

- 4. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. esmed.org [esmed.org]

- 8. Identification of 2-hydroxyisocaproic acid production in lactic acid bacteria and evaluation of microbial dynamics during kimchi ripening - PMC [pmc.ncbi.nlm.nih.gov]

Animal Models for Studying α-Hydroxyisocaproic Acid (HICA) Supplementation: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

α-Hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered interest for its potential role in modulating skeletal muscle mass.[1] Preclinical research suggests that HICA may exert anti-catabolic effects, particularly in conditions of muscle disuse, by influencing key signaling pathways that govern protein synthesis and degradation.[2] This technical guide provides an in-depth overview of the use of animal models to study the efficacy and mechanisms of HICA supplementation, with a focus on the immobilization-induced muscle atrophy model. It details experimental protocols, summarizes key quantitative outcomes, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.

Introduction to HICA and its Proposed Mechanism of Action

α-Hydroxyisocaproic acid (HICA), also known as leucic acid, is an end-product of leucine metabolism in human tissues.[1] Unlike leucine, which is a potent direct stimulator of muscle protein synthesis, HICA is primarily considered an anti-catabolic agent.[1][2] Its proposed benefits center on attenuating muscle protein breakdown and supporting recovery, particularly following periods of intense exercise or disuse.[2][3]

The primary mechanisms through which HICA is thought to exert its effects involve two critical and opposing pathways in skeletal muscle:

-

Stimulation of the mTORC1 Pathway: While the direct anabolic effect of HICA is debated, some evidence suggests it may support the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, which is the central regulator of protein synthesis.[2] Activation of mTORC1 leads to the phosphorylation of key downstream targets, including p70S6 Kinase 1 (S6K1) and eIF4E Binding Protein 1 (4E-BP1), which unleashes the translational machinery to build new proteins.[2]

-

Inhibition of the Ubiquitin-Proteasome Pathway (UPP): HICA is hypothesized to mitigate muscle breakdown by suppressing the UPP. This pathway is responsible for the degradation of the majority of proteins in skeletal muscle. Its activity is marked by the upregulation of specific ubiquitin ligases, known as "atrogenes," primarily Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). These enzymes tag proteins for degradation by the proteasome.

Signaling Pathways Modulated by HICA

The dual-action hypothesis of HICA's function—promoting synthesis and inhibiting degradation—is central to its study. The following diagrams illustrate the key molecular pathways involved.

Animal Model: Immobilization-Induced Muscle Atrophy

A robust and clinically relevant model for studying muscle wasting and the efficacy of anti-catabolic agents is the unilateral hindlimb immobilization model. This model mimics the disuse atrophy seen in patients following limb casting due to injury.[3]

General Experimental Workflow

The workflow for a typical study investigating HICA in a rodent model of disuse atrophy involves several key stages, from acclimatization to tissue analysis.

Detailed Experimental Protocols

The following protocols are based on the methodology described by Lang et al. (2013) in their study on chronic HICA treatment in rats.[2][3]

-

Animal Model:

-

Dietary Supplementation Protocol:

-

Control Diet: A standard control diet such as AIN-93M.[3]

-

HICA Diet: An isonitrogenous and isocaloric diet containing 5% (wt/wt) α-HICA. The HICA is incorporated into the custom diet formulation by a commercial provider.[3]

-

Administration: Animals are provided the specialized diets for a 6-day acclimatization period before immobilization. To control for variations in food intake, animals are often pair-fed to the group with the lowest consumption (typically the HICA group).[3]

-

-

Hindlimb Immobilization Protocol:

-

Anesthesia: Rats are anesthetized using isoflurane.

-

Casting: One hindlimb is immobilized using a fiberglass cast, with the foot positioned in plantar flexion to induce maximal atrophy of the gastrocnemius muscle. The contralateral limb serves as the internal, non-immobilized control.[2][3]

-

Duration: Immobilization is typically maintained for 7 days.[2][3]

-

-

Measurement of In Vivo Muscle Protein Synthesis:

-

Method: The flooding dose technique is a well-established method.[3]

-

Procedure:

-

Animals are fasted for 3-6 hours.

-

A catheter is placed in the carotid artery for blood sampling.

-

A flooding dose of L-[³H]phenylalanine is injected intravenously.

-

Blood samples are collected at timed intervals to determine the specific radioactivity of plasma phenylalanine.

-

After a set period (e.g., 10 minutes), the animal is euthanized, and the gastrocnemius muscles (both casted and control) are rapidly excised, frozen in liquid nitrogen, and stored at -80°C.

-

The incorporation of radiolabeled phenylalanine into muscle protein is measured to calculate the fractional rate of protein synthesis (Ks), expressed as percent per day.

-

-

-

Western Blot Analysis for Signaling Proteins:

-

Muscle tissue is homogenized in lysis buffer.

-

Protein concentration is determined using a BCA assay.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., S6K1, 4E-BP1).

-

Following incubation with secondary antibodies, protein bands are visualized using chemiluminescence and quantified via densitometry. The ratio of phosphorylated to total protein indicates the activation state of the pathway.

-

Quantitative Data from Animal Studies

The following tables summarize the quantitative findings from the pivotal study by Lang et al. (2013), which investigated the effect of a 5% HICA diet on rats undergoing 7 days of immobilization followed by up to 14 days of recovery.[2][3]

Table 1: Effect of HICA on Gastrocnemius Muscle Mass

| Time Point | Experimental Group | Muscle Mass (% of Contralateral Control Limb) |

|---|---|---|

| 7 Days Immobilization | Control Diet | 79% |

| 5% HICA Diet | 81% | |

| 14 Days Recovery | Control Diet | 90% |

| 5% HICA Diet | 100% (Full Recovery) |

Data derived from Lang et al. (2013). HICA did not prevent atrophy but significantly accelerated the recovery of muscle mass.[2][3]

Table 2: Effect of HICA on Muscle Protein Synthesis (Ks)

| Time Point | Experimental Group | Protein Synthesis Rate (% Change vs. Non-Immobilized Limb) |

|---|---|---|

| 7 Days Immobilization | Control Diet | -25% |

| 5% HICA Diet | No significant decrease | |

| 14 Days Recovery | Control Diet | +15% |

| 5% HICA Diet | +40% |

Data derived from Lang et al. (2013). HICA prevented the immobilization-induced drop in protein synthesis and sustained a higher rate during recovery.[2][3]

Table 3: Effect of HICA on mTORC1 Signaling (Phosphorylation)

| Time Point | Protein | Experimental Group | Phosphorylation Status (vs. Control Diet) |

|---|---|---|---|

| 14 Days Recovery | p-S6K1 | 5% HICA Diet | Sustained Increase |

| 14 Days Recovery | p-4E-BP1 | 5% HICA Diet | Sustained Increase |

Data derived from Lang et al. (2013). The recovery of muscle mass in the HICA group was associated with sustained activation of key mTORC1 downstream targets.[2][3]

Discussion and Conclusion

The evidence from rodent models, primarily the immobilization-induced atrophy model, suggests that HICA's primary benefit is not in preventing muscle loss during disuse but in accelerating muscle mass and function recovery after reloading.[2][3] The mechanism appears to be driven by maintaining a higher rate of muscle protein synthesis, which is associated with the sustained activation of the mTORC1 signaling pathway.[2][3] While HICA did not significantly alter the expression of atrogenes (MuRF1, Atrogin-1) in the Lang et al. study, other in vitro work suggests it may have anti-catabolic properties under inflammatory conditions by suppressing pathways involving iNOS and IL-6.[4]